Cas no 1704-16-1 (3-(1-hydroxyethylidene)pentane-2,4-dione)
3-(1-Hydroxyethylidene)pentane-2,4-dione is a β-diketone derivative characterized by its chelating properties and versatile reactivity. The compound features a hydroxyl group adjacent to a keto-enol tautomeric system, enhancing its ability to form stable complexes with metal ions. This structural feature makes it valuable in coordination chemistry, catalysis, and material science applications. Its keto-enol equilibrium also contributes to its utility as a ligand or intermediate in organic synthesis. The compound's stability under mild conditions and compatibility with a range of solvents further broaden its applicability in research and industrial processes. Its precise molecular structure allows for tailored modifications, making it a useful building block in specialized chemical syntheses.

1704-16-1 structure
Product name:3-(1-hydroxyethylidene)pentane-2,4-dione
3-(1-hydroxyethylidene)pentane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4-Pentanedione, 3-(1-hydroxyethylidene)-
- triacetylmethane
- 3-(1-hydroxyethylidene)pentane-2,4-dione
- 1704-16-1
- InChI=1/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h8H,1-3H
- Triacetylmethane, 97%
- DTXSID80337225
- SCHEMBL12047287
-
- インチ: InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h8H,1-3H3
- InChIKey: IZKUHUPRYVVSHM-UHFFFAOYSA-N
- SMILES: CC(=C(C(=O)C)C(=O)C)O
計算された属性
- 精确分子量: 142.063
- 同位素质量: 142.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- XLogP3: 0.7
じっけんとくせい
- PSA: 54.37
3-(1-hydroxyethylidene)pentane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125828-0.05g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 0.05g |
$95.0 | 2023-10-26 | |
Enamine | EN300-1125828-0.5g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 0.5g |
$109.0 | 2023-10-26 | |
Enamine | EN300-1125828-1g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 1g |
$113.0 | 2023-10-26 | |
Enamine | EN300-1125828-1.0g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 1g |
$150.0 | 2023-06-09 | ||
Enamine | EN300-1125828-5g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 5g |
$359.0 | 2023-10-26 | |
Enamine | EN300-1125828-10g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 10g |
$571.0 | 2023-10-26 | |
Enamine | EN300-1125828-0.25g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 0.25g |
$105.0 | 2023-10-26 | |
Enamine | EN300-1125828-10.0g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 10g |
$1007.0 | 2023-06-09 | ||
Enamine | EN300-1125828-0.1g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 0.1g |
$100.0 | 2023-10-26 | |
Enamine | EN300-1125828-2.5g |
3-(1-hydroxyethylidene)pentane-2,4-dione |
1704-16-1 | 95% | 2.5g |
$224.0 | 2023-10-26 |
3-(1-hydroxyethylidene)pentane-2,4-dione 関連文献
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Tanpreet Kaur,Preeti Wadhwa,Sourav Bagchi,Anuj Sharma Chem. Commun. 2016 52 6958
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Ahmad Shaabani,Farhad Farrokhzad J. Chem. Res. (S) 1997 344
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Ahmad Shaabani,Shahram Ajabi,Farhad Farrokhzad,Hamid Reza Bijanzadeh J. Chem. Res. (S) 1999 582
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4. 225. Seven-membered heterocyclic compounds. Part I. 1 : 5-benzodiazepines and derivatives of 3 : 6-diaza-4 : 5-benzotroponeJ. A. Barltrop,C. G. Richards,D. M. Russell,G. Ryback J. Chem. Soc. 1959 1132
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6. CCLVIII.—The relationship of the tautomeric hydrogen theory to the theory of induced alternate polaritiesFred Allsop,James Kenner J. Chem. Soc. Trans. 1923 123 2296
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Daniel M. T?bbens,Michael Hummel,Reinhard Kaindl,Herwig Schottenberger,Volker Kahlenberg CrystEngComm 2008 10 327
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8. XXXIX.—Studies in the camphane series. Part VIII. m-NitrobenzoylcamphorMartin Onslow Forster,Frances M. G. Micklethwait J. Chem. Soc. Trans. 1902 81 406
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9. Steric inhibition of enolisation in triacylmethanesD. C. Nonhebel J. Chem. Soc. C 1967 1716
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10. Spectroscopic studies of tautomeric systems. Part I. TriacylmethanesD. C. Nonhebel J. Chem. Soc. C 1968 676
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